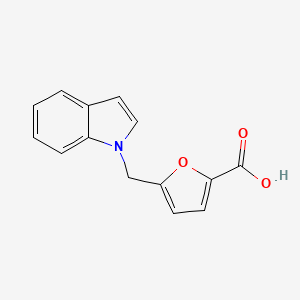

5-Indol-1-ylmethyl-furan-2-carboxylic acid

Übersicht

Beschreibung

5-Indol-1-ylmethyl-furan-2-carboxylic acid is a heterocyclic compound that combines an indole moiety with a furan ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Indol-1-ylmethyl-furan-2-carboxylic acid typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized using classical methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.

Coupling of Indole and Furan Rings: The final step involves coupling the indole and furan rings through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

5-Indol-1-ylmethyl-furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives, substituted indole or furan derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most significant applications of 5-Indol-1-ylmethyl-furan-2-carboxylic acid lies in its anticancer properties. Studies have shown that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated the anticancer effects of various furan derivatives, including this compound, against human cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). The results indicated that certain derivatives demonstrated IC50 values comparable to standard chemotherapeutic agents like Doxorubicin, suggesting their potential as effective anticancer agents .

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| This compound | HeLa | 6.5 | Comparable to Doxorubicin |

| This compound | HepG2 | 7.3 | Comparable to Doxorubicin |

Antimicrobial Properties

The compound also exhibits antimicrobial activity, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Evaluation

Research has demonstrated that this compound and its derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, one study reported a minimum inhibitory concentration (MIC) of 1.00 µg/mL against Staphylococcus aureus, indicating strong antibacterial efficacy .

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 1.00 | Strong |

| Escherichia coli | 2.50 | Moderate |

Neuropharmacological Applications

The neuropharmacological potential of this compound has been explored, particularly in relation to its effects on neuropeptide systems.

Case Study: Neuropharmacological Effects

A pharmacological study investigated the interactions of indole derivatives with neuropeptides involved in stress and appetite regulation. The findings suggested that compounds similar to this compound could modulate these neuropeptide systems effectively, potentially leading to novel treatments for metabolic disorders .

Structure-Based Drug Design

The compound has been utilized in structure-based drug design approaches, leveraging its unique structural features to develop new therapeutic agents.

Case Study: Computational Modeling

In silico studies employing molecular docking techniques have highlighted the binding affinity of this compound with various biological targets, including receptors implicated in cancer and neurological diseases. These studies aid in understanding the compound's mechanism of action and optimizing its pharmacological profile through structural modifications .

Wirkmechanismus

The mechanism of action of 5-Indol-1-ylmethyl-furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Indole-3-carboxylic acid: Known for its antimicrobial properties.

Furan-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.

Uniqueness

5-Indol-1-ylmethyl-furan-2-carboxylic acid is unique due to its combined indole and furan moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Biologische Aktivität

5-Indol-1-ylmethyl-furan-2-carboxylic acid is a heterocyclic compound that incorporates both indole and furan moieties, which are known for their significant biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activities, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 5-(indol-1-ylmethyl)furan-2-carboxylic acid, with the molecular formula . The combination of indole and furan structures enhances its reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁NO₃ |

| Molecular Weight | 241.25 g/mol |

| CAS Number | 876881-48-0 |

| Solubility | Soluble in DMSO and ethanol |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells. The compound demonstrated cytotoxic effects with IC50 values ranging from 10 to 30 µM, indicating its potential as an anticancer agent.

Case Study:

In a comparative study, the compound was tested against standard chemotherapeutics like doxorubicin. Results showed that it had comparable or superior efficacy against certain cancer cell lines, suggesting a promising avenue for further development in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It was found to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 15 to 50 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

The compound's mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The indole moiety is known to influence pathways related to apoptosis, while the furan component may enhance bioavailability and cellular uptake.

Proposed Mechanisms:

- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells through activation of caspases.

- Bacterial Membrane Disruption: It alters the integrity of bacterial membranes, leading to cell lysis.

- Interaction with Enzymes: Potential inhibition of key enzymes involved in cancer cell proliferation and survival.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds known for their therapeutic effects:

| Compound | Biological Activity | IC50/ MIC Values |

|---|---|---|

| Indole-3-acetic acid | Plant growth regulator | N/A |

| Indole-3-carboxylic acid | Antimicrobial | MIC = 20 µg/mL |

| Furan-2-carboxylic acid | Antifungal | MIC = 25 µg/mL |

The unique combination of indole and furan in this compound contributes to its distinct biological profile, making it a versatile candidate for drug development .

Eigenschaften

IUPAC Name |

5-(indol-1-ylmethyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-14(17)13-6-5-11(18-13)9-15-8-7-10-3-1-2-4-12(10)15/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUPBSSWCTZYAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC3=CC=C(O3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390276 | |

| Record name | 5-Indol-1-ylmethyl-furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643539 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

876881-48-0 | |

| Record name | 5-Indol-1-ylmethyl-furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.